molecular formula C10H22N2O2Si B1600926 (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine CAS No. 37843-26-8

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine

Cat. No. B1600926
CAS RN: 37843-26-8
M. Wt: 230.38 g/mol
InChI Key: PDSZTERQBYHTDH-HWAYABPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine, also known as Z-NBDMS, is a silyl ether that has been used in a variety of scientific research applications, particularly in organic synthesis and biochemistry. Z-NBDMS is a versatile reagent that is used to form a variety of organic compounds, including ethers, amides, and alcohols. It is also used in the synthesis of peptides and oligosaccharides. Z-NBDMS has a wide range of biochemical and physiological effects, including inhibition of enzymes and inhibition of protein-protein interactions. In addition, Z-NBDMS has been used in a variety of laboratory experiments, providing advantages and limitations to its use.

Scientific Research Applications

Structural and Conformational Studies

  • Conformational Behavior Analysis: Imine oxime molecules, including those with butan-2-one oxime structures, have been analyzed for their conformational behavior using density functional theory (DFT). This kind of research is pivotal for understanding the structural features and potential biological activities of such molecules (Kaya, 2016).

Catalytic Applications

  • Catalysis in Isomerization Processes: Studies have shown the catalytic properties of sulfated zirconia promoted with elements like iron and manganese for the isomerization of n-butane to isobutane, highlighting the potential application of such compounds in refinery processes (Wan, Khouw, & Davis, 1996).
  • Synthesis of Zinc Complexes: Zinc complexes with amido-imino ligands have been synthesized and analyzed for their structure and reactivity, offering insights into their potential use in catalysis (Fedushkin et al., 2008).

Polymerization Activity

  • Polymerization of Lactides: The interaction of certain zinc complexes with lactides has been studied for potential polymerization activities, highlighting the role these compounds can play in the synthesis of polymers (Wojtaszak et al., 2014).

Fluorescence and Sensing Applications

  • Fluorescent Detection: Research into the fluorescent properties of zinc complexes for the detection of nitroaromatics and DMNB (a chemical signature of explosives) illustrates the potential of these compounds in sensing applications (Germain et al., 2007).

Structural Characterization

  • Crystal Structure Studies: The synthesis and structural analysis of zinc coordination polymers, including those based on oxalic acid and bis(imidazol-1-ylmethyl)-butane, have been undertaken, providing valuable information on the structural properties of these compounds (Li et al., 2014).

properties

IUPAC Name

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3/b11-9-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSZTERQBYHTDH-HWAYABPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C)ON=C(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O[Si](O/N=C(\CC)/C)(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Reactant of Route 2
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Reactant of Route 3
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Reactant of Route 4
Reactant of Route 4
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Reactant of Route 5
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Reactant of Route 6
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.